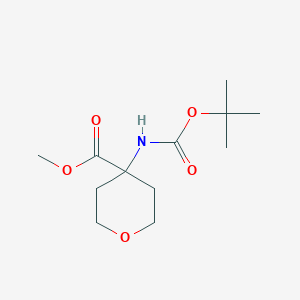![molecular formula C15H18N2O B2560667 N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide CAS No. 689264-48-0](/img/structure/B2560667.png)
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” is based on the indole nucleus, which is a significant heterocyclic system.
Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” are not available, indole derivatives are known to participate in a variety of chemical reactions .
Applications De Recherche Scientifique
Anticancer Properties
Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies reveal interactions with key cellular pathways, making them attractive candidates for further investigation in cancer therapy .
Antimicrobial Activity
Indoles exhibit antimicrobial properties against bacteria, fungi, and viruses. Our compound may contribute to combating infections by disrupting microbial membranes, inhibiting enzymes, or interfering with essential cellular processes. Investigating its specific mechanisms and efficacy against various pathogens is crucial .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective potential. They may modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative conditions. Our compound could be explored further in neuroprotection research .
Anti-inflammatory Actions
Indoles possess anti-inflammatory properties by regulating immune responses and cytokine production. Our compound might play a role in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disorders .
Psychopharmacological Applications
Indole-based compounds often impact the central nervous system. Researchers investigate their effects on mood, cognition, and behavior. Our compound’s psychopharmacological properties warrant exploration in this context .
Synthetic Methodology and Novel Derivatives
Given the importance of indoles, researchers continually seek innovative synthetic routes. Investigating novel methods for constructing indole derivatives, including our compound, contributes to expanding the chemical toolbox for drug discovery and development .
Orientations Futures
The future directions for “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the importance of indole derivatives in various biological activities, these compounds may have potential in drug discovery and other areas of research .
Mécanisme D'action
The specific effects of an indole derivative like “N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide” would depend on its specific structure and the way it interacts with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical properties, the biological environment, and the specific characteristics of the target molecules .
Propriétés
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYPMALBPZRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)
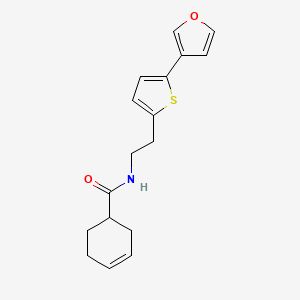
![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)
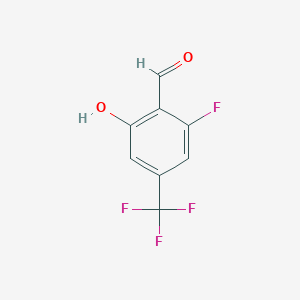


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
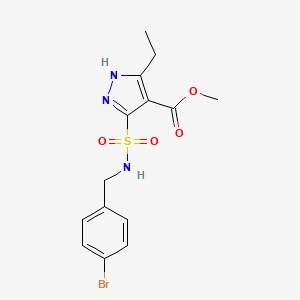
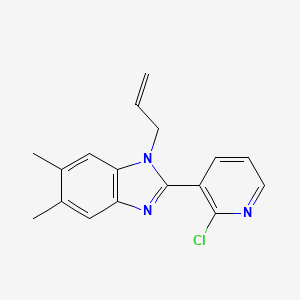
![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)
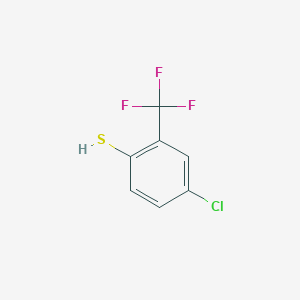
![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile](/img/structure/B2560606.png)
